Cy5.5 alkyne
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Overview
Description
Cy5.5 alkyne is a far-red/near-infrared fluorescent dye that contains an alkyne group. It is widely used in click chemistry for labeling biomolecules. This compound is an analog of Cy5.5, a popular fluorophore known for its stability and brightness, making it suitable for various imaging applications, including intact organism imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cy5.5 alkyne can be synthesized through a series of chemical reactions involving the introduction of an alkyne group into the Cy5.5 fluorophore. The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. The reaction conditions are generally mild, often carried out at room temperature in aqueous media .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing biomolecules .
Common Reagents and Conditions
Reagents: Copper(I) catalysts, azide-containing biomolecules, and stabilizing ligands.
Conditions: Mild conditions, often at room temperature in aqueous media. .
Major Products
The major products of these reactions are Cy5.5-labeled biomolecules, which can be used for various imaging and diagnostic applications .
Scientific Research Applications
Cy5.5 alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the efficient labeling of molecules.
Biology: Employed in fluorescence imaging to study cellular processes and protein interactions.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mechanism of Action
The mechanism of action of Cy5.5 alkyne involves its ability to undergo click chemistry reactions with azide-containing biomolecules. The alkyne group in this compound reacts with the azide group in the presence of a copper(I) catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyanine5 alkyne: Another alkyne-modified cyanine dye used for similar applications.
Sulfo-Cyanine5.5 alkyne: A sulfonated analog of Cy5.5 alkyne with improved water solubility.
Cy7 alkyne: A near-infrared dye with a longer wavelength emission compared to Cy5.5 .
Uniqueness
This compound is unique due to its optimal balance of brightness, stability, and near-infrared emission, making it highly suitable for in vivo imaging applications. Its ability to undergo efficient click chemistry reactions under mild conditions further enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C43H46ClN3O |
---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H |
InChI Key |
ZAMUEMBIJDLVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
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